molecular formula C21H16F3N5O3 B3001829 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 946282-98-0

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

Cat. No. B3001829
CAS RN: 946282-98-0
M. Wt: 443.386
InChI Key: FPVMATBHLKPZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide” is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold has received a lot of interest from the medicinal chemistry community as a promising framework for drug design and discovery . It is an isostere of the adenine ring of adenosine triphosphate, which allows it to mimic kinase active site hinge region binding contacts . This scaffold has a wide pharmacological and biological value, one of which is as an anticancer agent .


Synthesis Analysis

The main synthetic routes of pyrazolo[3,4-d]pyrimidines have been summarized in a review . Many successful anticancer medicines have been designed and synthesized using pyrazolo[3,4-d]pyrimidine as a key pharmacophore . The synthetic routes and their recent developments as promising anticancer agents are summarized in the review .


Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of adenosine triphosphate . This allows the molecules to mimic hinge region binding interactions in kinase active sites . Similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .


Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidine scaffold has been used in the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle allows the molecules to mimic hinge region binding interactions in kinase active sites . Similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .

Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising framework for drug design and discovery . Many successful anticancer medicines have been designed and synthesized using pyrazolo[3,4-d]pyrimidine as a key pharmacophore . The main synthetic routes of pyrazolo[3,4-d]pyrimidines as well as their recent developments as promising anticancer agents are summarized in the review , setting the direction for the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for clinical deployment in cancer treatment .

properties

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c22-21(23,24)32-16-8-6-14(7-9-16)27-18(30)10-11-28-13-25-19-17(20(28)31)12-26-29(19)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVMATBHLKPZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide

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